Adenosine A2 vs. A1 Receptor Functional Selectivity: Behavioral Potency Correlation Analysis in Murine Holeboard Assay
In a head-to-head behavioral pharmacology study comparing seven adenosine analogs, N6-(2-hydroxyethyl)adenosine (HEA) exhibited the lowest behavioral potency among the series for inhibiting locomotor activity and exploratory head dipping, yet its behavioral effects correlated exclusively with adenosine A2 receptor affinity. The study established a rank order of potency: NECA > MECA > R-PIA > CHA = CPA > S-PIA > HEA. Critically, linear regression analysis revealed that behavioral potency correlated with reported A2 receptor affinity (r² = 0.93, P < 0.01 for locomotor activity; r² = 0.86, P < 0.05 for head dipping) but exhibited no correlation with A1 receptor affinity (r² < 0.02, P > 0.50 for both activities) [1]. This demonstrates that HEA's in vivo behavioral effects are mechanistically distinct from A1-preferring analogs such as CHA and R-PIA, which exhibit higher potency but different receptor engagement profiles.
| Evidence Dimension | Correlation of behavioral potency with adenosine receptor subtype affinity |
|---|---|
| Target Compound Data | HEA: lowest behavioral potency rank; r² = 0.93 (A2A correlation, locomotor), r² < 0.02 (A1 correlation) |
| Comparator Or Baseline | NECA, MECA, R-PIA, CHA, CPA, S-PIA (multiple comparators); rank order established |
| Quantified Difference | r² difference of >0.91 between A2 and A1 correlation for HEA-containing dataset; HEA potency rank #7 of 7 analogs |
| Conditions | Murine holeboard test; locomotor activity and exploratory head dipping; dose-response curves; correlation analysis using reported A1/A2 receptor affinities |
Why This Matters
This functional selectivity profile distinguishes HEA from more potent but non-selective adenosine analogs, enabling researchers to probe A2-mediated behavioral effects without confounding A1-driven sedation or cardiovascular effects.
- [1] Durcan MJ, Morgan PF. Evidence for adenosine A2 receptor involvement in the hypomobility effects of adenosine analogues in mice. Eur J Pharmacol. 1989;168(3):285-290. doi:10.1016/0014-2999(89)90789-9 View Source
